molecular formula C6H12N2O B13341657 (1S,2R)-2-aminocyclopentane-1-carboxamide

(1S,2R)-2-aminocyclopentane-1-carboxamide

Cat. No.: B13341657
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-CRCLSJGQSA-N
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Description

(1S,2R)-2-aminocyclopentane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound often utilizes enzymatic processes due to their high enantioselectivity and mild reaction conditions. For example, the use of imine reductases from Streptomyces viridochromogenes has been reported to achieve high enantioselectivity in the synthesis of chiral amines .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-aminocyclopentane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(1S,2R)-2-aminocyclopentane-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of antiviral agents .

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of lysyl-tRNA synthetase, a target for drug development against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-2-aminocyclopentane-1-carboxamide include (1S,2R)-2-bromocyclopentanol and (1S,2R)-2-aminocyclohexan-1-ol . These compounds share similar stereochemistry and functional groups, making them useful for comparative studies.

Uniqueness: What sets this compound apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

FUGFTUCRJJFPES-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Origin of Product

United States

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